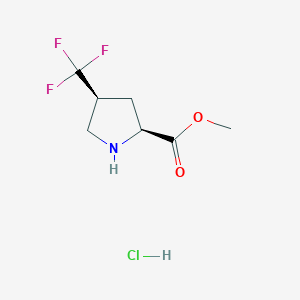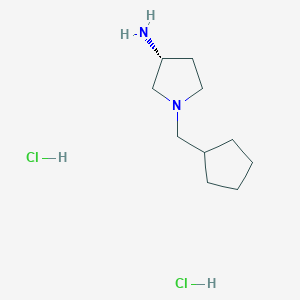
(R)-1-(Cyclopentylmethyl)pyrrolidin-3-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, ®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile, a JAK1 selective inhibitor, was synthesized based on ®-N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a core scaffold .科学的研究の応用
Interaction with Metal Halides
The interaction of secondary aliphatic amines, including pyrrolidine derivatives, with cupric bromide and/or chloride results in the formation of adducts. This is significant in the study of amine complexes of cupric halides. Pyrrolidine with cupric chloride, in particular, forms a 3:1 adduct due to its small steric requirements. The thermal decomposition of these complexes leads to the evolution of the parent secondary amine and formation of diamagnetic materials (Gerrard, Goldstein, & Mooney, 1969).
Catalysis in Organic Synthesis
Gold(I)-catalyzed intramolecular amination of allylic alcohols with alkylamines, including pyrrolidine derivatives, leads to the formation of substituted pyrrolidine and piperidine derivatives. This process demonstrates the utility of pyrrolidine derivatives in facilitating catalytic reactions that produce complex organic structures (Mukherjee & Widenhoefer, 2011).
Structural Investigations of Hydrates
Pyrrolidine derivatives, like 3-pyrroline hydrates, are studied for their structural properties. The crystal structure of 3-pyrroline hydrates, which are isostructural with pyrrolidine hydrates, is analyzed to understand the interaction of amine molecules with water molecules. This research contributes to the knowledge of semi-clathrate structures and their phase transitions (Rzepiński, Dobrzycki, Cyrański, & Boese, 2016).
In Homobimetallic Ruthenium Pre-catalysts
The study of cyclic amines, including pyrrolidine, in homobimetallic ruthenium pre-catalysts reveals their dual catalytic activity for ring-opening metathesis and atom-radical polymerizations. This demonstrates the versatility of pyrrolidine derivatives in catalysis and polymerization processes (Gois et al., 2019).
Cycloaddition Reactions
Pyrrolidine derivatives are significant in [3+2] cycloaddition reactions, showing potential for use in industrial applications like dyes or agrochemical substances. This research enhances the understanding of pyrrolidine chemistry and its applications (Żmigrodzka et al., 2022).
Development of Receptor Antagonists
Pyrrolidine derivatives have been used in the development of histamine H₃ receptor antagonists. This highlights the application of pyrrolidine derivatives in medicinal chemistry for developing drugs targeting specific receptors (Sundar et al., 2011).
Synthesis of Pyrrolidines in Pharmaceuticals
The synthesis of 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine and related compounds demonstrates the relevance of pyrrolidine derivatives in creating potent and functionally active pharmaceutical compounds, particularly as antagonists (Huang et al., 2005).
作用機序
Target of Action
The primary target of ®-1-(Cyclopentylmethyl)pyrrolidin-3-amine dihydrochloride is the Janus kinase 1 (JAK1) . JAK1 is a type of protein tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway, which is involved in cell growth, survival, development, and differentiation .
Mode of Action
®-1-(Cyclopentylmethyl)pyrrolidin-3-amine dihydrochloride interacts with JAK1 by inhibiting its kinase activity . This inhibition prevents the phosphorylation and activation of STAT proteins, which are responsible for executing the downstream effects of the JAK-STAT signaling pathway .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway. By inhibiting JAK1, it prevents the activation of STAT proteins, thereby disrupting the normal signaling events that lead to gene transcription and expression . The downstream effects of this disruption can vary depending on the specific cellular context and the set of genes that are affected.
Pharmacokinetics
The pharmacokinetic properties of ®-1-(Cyclopentylmethyl)pyrrolidin-3-amine dihydrochloride, including its absorption, distribution, metabolism, and excretion (ADME), have been studied in vitro . The compound exhibited desirable pharmacokinetic properties, which suggests that it may have good bioavailability .
Result of Action
The inhibition of JAK1 by ®-1-(Cyclopentylmethyl)pyrrolidin-3-amine dihydrochloride leads to a decrease in the activation of STAT proteins, resulting in reduced gene transcription and expression . This can have various molecular and cellular effects, depending on the specific genes that are affected.
特性
IUPAC Name |
(3R)-1-(cyclopentylmethyl)pyrrolidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c11-10-5-6-12(8-10)7-9-3-1-2-4-9;;/h9-10H,1-8,11H2;2*1H/t10-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNZSMSPRNLNQS-YQFADDPSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2CCC(C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)CN2CC[C@H](C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-(Phenylsulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B3001990.png)
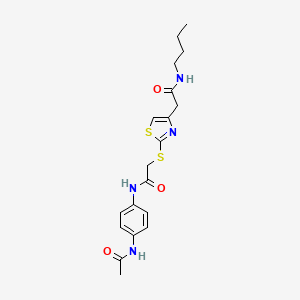
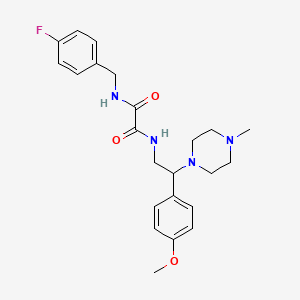

![4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3,3-dimethylpiperazin-2-one](/img/structure/B3001996.png)
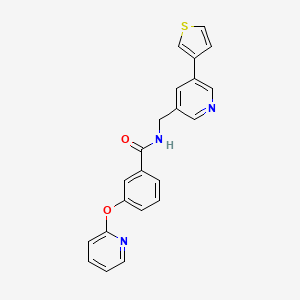
![(2,3-dichlorophenyl)-[5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone](/img/structure/B3001998.png)
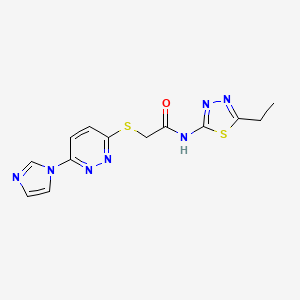

![Ethyl 1-methyl-1,6-dihydropyrrolo[2,3-C]pyrazole-5-carboxylate](/img/structure/B3002003.png)
![5-chloro-2-methylsulfanyl-N-[3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propyl]pyrimidine-4-carboxamide](/img/structure/B3002005.png)
![4,6-Diazaspiro[2.4]heptane-5,7-dione](/img/structure/B3002006.png)
![3-{3-[(2,4-Dichlorobenzyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid](/img/structure/B3002008.png)
